Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate
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Overview
Description
Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate is a compound that features an imidazole ring, a common structure in many biologically active molecules. The imidazole ring is known for its presence in natural products such as histidine and histamine, and it plays a crucial role in various biochemical processes .
Preparation Methods
One common synthetic route includes the reaction of glyoxal with ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the ethyl ester and amino groups . Industrial production methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, often with halogenated compounds to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. This coordination can lead to inhibition or activation of biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate can be compared with other imidazole-containing compounds, such as:
Histidine: A natural amino acid with an imidazole side chain, involved in protein structure and function.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid reflux.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 2-amino-4-(2-methylimidazol-1-yl)butanoate |
InChI |
InChI=1S/C10H17N3O2/c1-3-15-10(14)9(11)4-6-13-7-5-12-8(13)2/h5,7,9H,3-4,6,11H2,1-2H3 |
InChI Key |
YFPGNXZWEXGNFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN1C=CN=C1C)N |
Origin of Product |
United States |
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